molecular formula C24H21NO B11515047 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

Cat. No.: B11515047
M. Wt: 339.4 g/mol
InChI Key: DCPLNOBMFZUHDG-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structure, which includes a phenol group attached to a tetrahydroisoquinoline moiety. The presence of the phenol group imparts significant reactivity to the compound, making it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinolines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoquinolines and related compounds.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrahydroisoquinoline moiety can interact with receptors and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetraphen-12-yl)phenol is unique due to its combination of a phenol group and a tetrahydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

InChI

InChI=1S/C24H21NO/c1-15-6-12-21-20(14-15)23(17-7-10-18(26)11-8-17)24-19-5-3-2-4-16(19)9-13-22(24)25-21/h2-5,7-11,13,15,26H,6,12,14H2,1H3

InChI Key

DCPLNOBMFZUHDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=CC=C(C=C5)O

Origin of Product

United States

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